2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of multiple functional groups in this molecule makes it a versatile candidate for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide typically involves several steps:
Formation of Thiadiazole Core: The synthesis begins with the formation of the 1,3,4-thiadiazole core. This is usually achieved by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 2-mercapto-1,3,4-thiadiazole.
Substitution with 4-Chlorobenzyl Group: The 2-mercapto-1,3,4-thiadiazole is then reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 4-chlorobenzyl group.
Formation of Acetohydrazide: The intermediate product is then reacted with ethyl chloroacetate to form the corresponding ester, which is subsequently hydrazinolyzed to yield the acetohydrazide.
Condensation with 4-Ethoxybenzaldehyde: Finally, the acetohydrazide is condensed with 4-ethoxybenzaldehyde under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent control of reaction conditions would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the imine bond, converting them to amines or amides, respectively.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be performed using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or amides.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for a variety of chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound has been studied for its potential antimicrobial and antifungal activities. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for the development of new antibiotics or antifungal agents.
Medicine
In medicinal chemistry, this compound is explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a potential lead compound for the development of new anticancer drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. The thiadiazole core can interact with enzymes and proteins, inhibiting their activity. The compound can also induce oxidative stress in cells, leading to cell death. The exact pathways involved depend on the specific biological context and the type of cells being targeted.
Comparison with Similar Compounds
Similar Compounds
- **2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide
- **2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide
- **2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide
Uniqueness
The uniqueness of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 4-ethoxyphenyl group, in particular, may enhance its lipophilicity and ability to interact with biological membranes, potentially increasing its efficacy as a therapeutic agent .
Properties
Molecular Formula |
C20H19ClN4O2S3 |
---|---|
Molecular Weight |
479.0 g/mol |
IUPAC Name |
2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-ethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H19ClN4O2S3/c1-2-27-17-9-5-14(6-10-17)11-22-23-18(26)13-29-20-25-24-19(30-20)28-12-15-3-7-16(21)8-4-15/h3-11H,2,12-13H2,1H3,(H,23,26)/b22-11+ |
InChI Key |
DFPRRVTVIFWARC-SSDVNMTOSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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